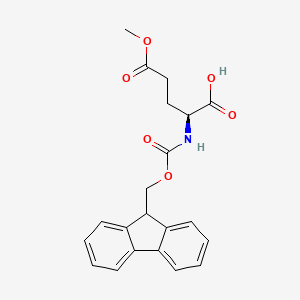

Fmoc-Glu(OMe)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULINAWEYRMHHQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166507 | |

| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-50-2 | |

| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of Fmoc-Glu(OMe)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH), a crucial building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the procedural workflows for clarity and reproducibility.

Compound Data

This compound is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group is esterified with a methyl group. This strategic protection allows for its direct use in peptide synthesis, where the free alpha-carboxyl group can be activated for coupling, and the side chain remains protected.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 145038-50-2 | [1][2] |

| Molecular Formula | C₂₁H₂₁NO₆ | [1] |

| Molecular Weight | 383.39 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Not available | |

| Purity (typical) | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

Table 2: Properties of the Starting Material: L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH)

| Property | Value | Reference |

| CAS Number | 1499-55-4 | [3][4] |

| Molecular Formula | C₆H₁₁NO₄ | [5] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | White powder | [5] |

| Melting Point | 182 °C (decomposes) | [3] |

| Optical Rotation | [α]₂₀/D +29° (c=2 in 6 M HCl) | [3] |

Experimental Protocols

The following protocols are based on established methods for the Fmoc protection of amino acids and subsequent purification.

Synthesis of this compound

The synthesis involves the reaction of L-glutamic acid γ-methyl ester with a fluorenylmethyloxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The use of Fmoc-OSu is often preferred as it can lead to cleaner reactions with fewer side products.

Materials:

-

L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-glutamic acid γ-methyl ester (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid ester.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirred amino acid solution at room temperature over 30-60 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid ester is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Transfer the aqueous mixture to a separatory funnel and wash with ethyl acetate (2 x volume of dioxane) to remove unreacted Fmoc-OSu and by-products. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white solid or foam.

Purification of this compound

Purification of the crude product is crucial to remove any unreacted starting materials or by-products. Recrystallization is a common and effective method for purifying Fmoc-amino acids.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane (or heptane)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Precipitation: While stirring, slowly add hexane to the hot solution until it becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours, or overnight, to promote crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold hexane.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Alternative Purification by Flash Chromatography:

If recrystallization does not yield a product of sufficient purity, flash column chromatography can be employed.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (DCM), typically starting from 0% methanol and gradually increasing to 5-10%. A small amount of acetic acid (0.1-0.5%) can be added to the mobile phase to improve peak shape and prevent tailing.

Visualized Workflows

The following diagrams illustrate the synthesis and purification processes.

Caption: Workflow for the synthesis of this compound.

Caption: Recrystallization workflow for the purification of this compound.

Conclusion

The synthesis and purification of this compound are critical steps for its application in peptide synthesis. The protocols provided in this guide, based on established chemical principles, offer a reliable pathway to obtaining this important reagent in high purity. Proper execution of the synthesis and purification steps is paramount to ensure the quality of the final product and the success of subsequent peptide synthesis endeavors. Researchers are encouraged to optimize these general procedures for their specific laboratory conditions and scale.

References

A Technical Guide to Fmoc-L-Glu(OMe)-OH in Peptide Synthesis and Drug Development

CAS Number: 145038-50-2

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides comprehensive information on Fmoc-L-Glu(OMe)-OH, a crucial building block in the synthesis of peptides and peptidomimetics for therapeutic applications. This document outlines its chemical properties, applications, and detailed experimental protocols.

Physicochemical Properties

Fmoc-L-Glu(OMe)-OH, also known as Fmoc-L-glutamic acid 5-methyl ester or N-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester, is a derivative of the amino acid L-glutamic acid.[1][2][3][4] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group offers a stable yet readily removable shield, which is fundamental for the stepwise construction of peptide chains in Solid-Phase Peptide Synthesis (SPPS).[1][2]

The following table summarizes the key physicochemical properties of Fmoc-L-Glu(OMe)-OH.

| Property | Value | References |

| CAS Number | 145038-50-2 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₁NO₆ | [1][2][5] |

| Molecular Weight | 383.36 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [1][2][5] |

| Melting Point | 110 - 120 °C | [1][2] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Optical Rotation | [a]D²⁰ = -10 ± 2° (c=2 in MeOH) | [2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5] |

Applications in Research and Drug Development

Fmoc-L-Glu(OMe)-OH is a versatile reagent with wide-ranging applications in peptide chemistry and pharmaceutical research.[1][2] Its primary application is as a monomer in SPPS, which is a cornerstone for creating peptide-based drug candidates.[1]

Key application areas include:

-

Therapeutic Peptides: This compound is incorporated into peptide sequences designed to act as agonists or antagonists for various biological targets. These peptides are under investigation for treating diseases such as cancer, diabetes, and autoimmune disorders.[1][6]

-

Drug Delivery Systems: Peptides synthesized using Fmoc-L-Glu(OMe)-OH can be designed to self-assemble into nanostructures, which can function as carriers for targeted drug delivery. It can also be used as a linker to conjugate drugs to carrier molecules.[1]

-

Peptide-Based Vaccines: The precise synthesis of antigenic peptides, which may contain glutamic acid residues, is vital for the development of subunit vaccines.[1][6]

-

Bioconjugation: This derivative is employed in bioconjugation to link peptides to other molecules like antibodies or drugs, a critical process for developing targeted therapies.[2]

-

Structural Biology and Enzyme Studies: Peptides containing this residue are used to investigate protein folding, protein-protein interactions, and enzyme mechanisms.[1][6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following sections provide a detailed methodology for the use of Fmoc-L-Glu(OMe)-OH in a typical Fmoc-based solid-phase peptide synthesis workflow.

Resin Preparation and Swelling

The initial step in SPPS is the selection and preparation of a solid support (resin). The choice of resin depends on the desired C-terminal functional group (e.g., carboxylic acid or amide).

-

Resin Selection: For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is a suitable choice.[7]

-

Procedure:

N-Terminal Fmoc Deprotection

This step exposes the free amine on the resin or the growing peptide chain for the subsequent coupling reaction.

-

Reagent: A 20% (v/v) solution of piperidine (B6355638) in DMF is typically used.[7][8]

-

Procedure:

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate the mixture for an initial 5 minutes, then drain.[8]

-

Add a fresh portion of the piperidine solution and agitate for another 15 minutes.[1]

-

Thoroughly wash the resin with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to remove all traces of piperidine.[1]

-

Amino Acid Coupling

In this step, Fmoc-L-Glu(OMe)-OH is activated and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Activation Reagents: Common activating agents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU, often used with a base such as N,N-Diisopropylethylamine (DIPEA).[8]

-

Procedure:

-

In a separate vial, dissolve Fmoc-L-Glu(OMe)-OH (typically 4 equivalents relative to the resin loading), an activating agent like HBTU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.[1]

-

Allow the mixture to pre-activate for 2-5 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[1]

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation and Final Deprotection

Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.[1] After the final amino acid has been coupled, a final deprotection step is performed to remove the N-terminal Fmoc group.[1]

Cleavage and Global Deprotection

This final step cleaves the synthesized peptide from the resin support and removes any side-chain protecting groups.

-

Cleavage Cocktail: A common cleavage cocktail consists of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water.[1]

-

Procedure:

-

Wash the peptide-resin with DCM and dry it thoroughly.[1]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

-

Dry the crude peptide.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Visualizations

Experimental Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conceptual Pathway for a Peptide-Drug Conjugate in Cancer Therapy

Caption: Conceptual pathway for a peptide-drug conjugate in cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Glu(OMe)-OH - CAS:145038-50-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

An In-depth Technical Guide to the Solubility of Fmoc-Glu(OMe)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-α-Fmoc-L-glutamic acid α-methyl ester (Fmoc-Glu(OMe)-OH), a commonly used derivative in peptide synthesis. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

Core Concepts in Solubility for Peptide Synthesis

The solubility of protected amino acids, such as this compound, is a crucial factor in the success of peptide synthesis. In SPPS, efficient solvation is necessary to ensure that the reagents can freely access the reactive sites on the resin-bound peptide chain.[1] Poor solubility can lead to incomplete reactions, lower yields, and the formation of deletion sequences. In solution-phase synthesis, the solubility of all reactants and the growing peptide chain is paramount to maintain a homogeneous reaction mixture and facilitate purification.[2]

Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are frequently employed in peptide synthesis due to their excellent solvating properties for protected amino acids and peptides.[1][3] However, with a growing emphasis on green chemistry, alternative solvents are also being explored.[3][4]

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the literature, a compilation of available data and qualitative solubility information is presented in Table 1. This data is supplemented with typical observations for Fmoc-protected amino acids in common synthesis solvents.

Table 1: Solubility of this compound and Related Fmoc-Amino Acids in Common Organic Solvents

| Solvent | Abbreviation | This compound Solubility | General Fmoc-Amino Acid Solubility |

| Dimethyl Sulfoxide | DMSO | ≥ 100 mg/mL (260.83 mM)[5] | Generally high |

| N,N-Dimethylformamide | DMF | Reported as soluble | Widely used, generally good solubility[1][3] |

| N-Methyl-2-pyrrolidone | NMP | Reported as soluble | Good solubility, often used in SPPS[1][3] |

| Dichloromethane | DCM | Reported as soluble | Commonly used, good for many derivatives[1][3] |

| Tetrahydrofuran | THF | Data not available | Can be a good solvent, especially with PEG-resins[1] |

| Acetonitrile | MeCN | Data not available | Used in some applications, may be lower than DMF[6][7] |

| Methanol | MeOH | Data not available | Generally lower for protected amino acids[8] |

| Ethyl Acetate | EtOAc | Data not available | Often used in greener synthesis protocols[9] |

Note: "Reported as soluble" indicates that the solvent is commonly and successfully used in protocols involving this compound, implying sufficient solubility for these applications, though specific quantitative values are not available.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. Below are two common protocols.

Protocol 1: Gravimetric Method

This method involves the preparation of a saturated solution followed by the determination of the dissolved solute's mass.

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.

-

Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 100 µL) to the vial.

-

Equilibration: Vigorously stir or sonicate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the sample to pellet any undissolved solid.

-

Quantification: Carefully transfer a known volume of the supernatant to a pre-weighed vial. Evaporate the solvent under reduced pressure.

-

Calculation: Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of dissolved this compound. The solubility can then be expressed in mg/mL or mol/L.

Protocol 2: Visual "Drop-wise" Method

This is a more rapid, semi-quantitative method useful for quick assessments.[10]

-

Sample Preparation: Accurately weigh a precise amount of this compound into a clear vial.

-

Solvent Titration: Add the chosen solvent drop-wise from a calibrated pipette or burette while continuously stirring.

-

Observation: Observe the mixture for the complete dissolution of the solid.

-

Endpoint: The total volume of solvent added at the point of complete dissolution is recorded.

-

Calculation: The solubility is estimated based on the mass of the solute and the volume of the solvent added.

Logical Workflow and Visualization

The solubility of this compound is a critical parameter in the workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical coupling cycle where the protected amino acid must be fully dissolved to ensure an efficient reaction.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

This workflow highlights the initial and critical step of dissolving the Fmoc-amino acid. If this compound is not fully soluble in the chosen solvent, the subsequent activation and coupling steps will be inefficient, leading to a lower yield of the desired peptide.

Conclusion

This compound exhibits good solubility in common polar aprotic solvents used in peptide synthesis, such as DMSO, DMF, and NMP. While comprehensive quantitative data is sparse, its widespread and successful use in established protocols attests to its sufficient solubility for most applications. For novel applications or solvent systems, it is recommended to determine the solubility experimentally using the protocols outlined in this guide. A thorough understanding and consideration of solubility are essential for the development of robust and efficient peptide synthesis processes.

References

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. scribd.com [scribd.com]

- 8. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Technical Guide: Physicochemical Properties and Application of Fmoc-Glu(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-Glu(OMe)-OH, a key building block in peptide synthesis. The document details its appearance and melting point, outlines relevant experimental protocols, and illustrates its primary application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of this compound

Fmoc-L-Glu(OMe)-OH, with the CAS number 145038-50-2, is a derivative of L-glutamic acid.[1] It is characterized as a white to off-white solid powder.[1][2] This compound plays a crucial role as a fundamental component in the synthesis of peptides, particularly in the development of peptide-based therapeutics and other biotechnological applications.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁NO₆ | [1][3] |

| Molecular Weight | 383.36 g/mol | [1] |

| Melting Point | 110 - 120 °C | [1] |

| Appearance | White to off-white powder | [1][2] |

| Purity (by HPLC) | ≥ 98% | [1] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of this compound powder.

Apparatus:

-

Melting point apparatus (e.g., digital melting point meter)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound powder is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set a rapid heating rate initially to approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point (110-120°C), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

-

-

Repeat: Perform the measurement in triplicate to ensure accuracy and report the average range.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids

Objective: To provide a general workflow for the incorporation of a this compound residue into a peptide chain using manual Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Solid support resin (e.g., Rink Amide resin)

-

This compound and other required Fmoc-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Reagents for Fmoc deprotection: 20% Piperidine (B6355638) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar

-

Base: N,N'-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), water

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: The solid support resin is swelled in DMF within a reaction vessel for at least one hour.

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment followed by a longer one. The resin is then washed thoroughly with DMF and DCM to remove residual piperidine.

-

Amino Acid Coupling: In a separate container, this compound (or another Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling agent like HBTU and a base such as DIPEA. This activated amino acid solution is then added to the deprotected resin, and the mixture is agitated to facilitate the formation of the peptide bond.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, commonly containing TFA.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed, and dried. Final purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow

The following diagram illustrates the cyclical process of Solid-Phase Peptide Synthesis (SPPS) for incorporating an amino acid like this compound.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Fmoc-Glu(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-methyl ester, commonly known as Fmoc-Glu(OMe)-OH. This valuable amino acid derivative is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of glutamic acid residues with a protected side-chain carboxyl group.

Physicochemical and Spectroscopic Data Summary

This compound is a white to off-white solid with the molecular formula C₂₁H₂₁NO₆ and a molecular weight of 383.39 g/mol .[1][2] The compound is typically stored at -20°C for long-term stability. Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₁NO₆ |

| Molecular Weight | 383.39 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 110 - 120 °C |

| Storage Temperature | -20°C |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 5: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 384.14 | Data not available in search results |

| [M+Na]⁺ | 406.12 | Data not available in search results |

| [M-H]⁻ | 382.13 | Data not available in search results |

Note: The spectroscopic data (NMR, IR, MS) with specific peak assignments for this compound were not explicitly available in the provided search results. The tables are formatted for the inclusion of such data when obtained.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is crucial for its successful application in research and development. The following procedure is based on a method described in the chemical literature.[3]

Synthesis of this compound from Fmoc-L-glutamic acid 5-tert-butyl ester

This synthetic route involves the deprotection of the tert-butyl ester group from a suitable precursor.

Materials:

-

Fmoc-L-glutamic acid 5-tert-butyl ester

-

Trifluoroacetic acid (TFA)

-

Hexane

Procedure:

-

Dissolve 1 equivalent of Fmoc-L-glutamic acid 5-tert-butyl ester in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (10 mL per mmol of starting material).

-

Stir the solution at room temperature for 1 hour, observing the evolution of gas.

-

Once the reaction is complete (cessation of gas evolution), remove the solvent under reduced pressure.

-

The resulting oily residue is taken up in a minimal amount of DCM.

-

Precipitate the product by adding hexane.

-

Collect the resulting white precipitate, which is the desired this compound.[3]

-

The product can be further purified by recrystallization or chromatography if necessary.

Workflow and Methodological Diagrams

To visually represent the processes involved in the synthesis and characterization of this compound, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

The strategic use of protecting groups is fundamental to the success of chemical peptide synthesis. Among the various strategies developed, the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids has become the dominant methodology in modern solid-phase peptide synthesis (SPPS).[][2] This guide provides a comprehensive technical overview of the Fmoc protecting group, its chemical properties, mechanism of action, and its central role in the synthesis of peptides for research and pharmaceutical development.

The Fmoc Group: Core Chemical Properties and Strategic Advantages

The Fmoc group is a base-labile protecting group, a chemical characteristic that forms the cornerstone of its utility in peptide synthesis.[3][4] Unlike the acid-labile tert-butyloxycarbonyl (Boc) group used in older strategies, the Fmoc group is stable to acidic conditions.[2][5] This stability allows for an "orthogonal" protection strategy, where the temporary Nα-Fmoc protection can be removed under mild basic conditions without affecting the acid-labile protecting groups typically used for reactive amino acid side chains.[4][6]

Key Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions : The Fmoc group is removed using a mild base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[3][7] This avoids the repeated use of strong acids required in Boc chemistry, which can cause degradation of the peptide chain or premature cleavage of side-chain protecting groups.[][2]

-

Orthogonality : The base-lability of Fmoc is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[6][] This ensures that side chains remain protected throughout the synthesis until the final cleavage step, which is performed with a strong acid like trifluoroacetic acid (TFA).[2][9]

-

Automation and Monitoring : The Fmoc-SPPS workflow is highly amenable to automation.[][10] Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene (DBF) byproduct, which has a strong UV absorbance.[3][6][11] This allows for real-time spectrophotometric monitoring of the deprotection step to ensure the reaction has gone to completion.[3][12]

-

High Yield and Purity : The mild conditions and high efficiency of the coupling and deprotection steps typically result in high coupling yields, often exceeding 99%.[] This is critical for the successful synthesis of long peptides, where cumulative yield losses can be significant.[]

The Fmoc-SPPS Cycle: A Stepwise Approach

Fmoc-based solid-phase peptide synthesis is a cyclic process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[][13] This solid support simplifies the entire process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[14]

The core cycle consists of three main stages: Deprotection , Activation and Coupling , and Washing .

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[][15] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine.[15][16] This leads to a β-elimination that releases the unstable carbamic acid intermediate, which then spontaneously decomposes into carbon dioxide and the free amine of the peptide chain.[]

The highly reactive dibenzofulvene byproduct is trapped by excess piperidine, forming a stable adduct that is washed away, preventing it from reacting with the newly liberated amine.[3][15]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the synthesis cycle is critical for achieving a high purity final product. While conditions can be optimized for specific "difficult sequences," the Fmoc strategy is known for its high and reproducible performance.[]

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | > 99% | Can be sequence-dependent. Lower efficiency may occur with sterically hindered amino acids or during aggregation.[] |

| Fmoc Deprotection Time | 5 - 20 minutes | Typically performed with 20-40% piperidine in DMF.[17][18] Some protocols use two treatments to ensure complete removal.[18] |

| Final Cleavage Time | 2 - 3 hours | Using a TFA-based cocktail at room temperature.[13] |

| Overall Crude Yield | 50 - 90% | Highly dependent on peptide length and sequence. For example, synthesis of Aβ1–42 peptide yielded 57% crude product.[9] |

| Crude Purity | 50 - 85% | Varies significantly with peptide length. Longer peptides (>12 amino acids) are more prone to synthesis failure.[18][19] |

| Fmoc-AA Excess | 3 - 5 fold molar excess | A significant excess of the incoming amino acid and coupling reagents is used to drive the reaction to completion.[20] |

Detailed Experimental Protocols

The following are generalized protocols for key stages in manual Fmoc-SPPS. These may be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection : Choose a resin based on the desired C-terminus. Use Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid and Rink Amide resin for a C-terminal amide.[13][17]

-

Weighing : Weigh the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a suitable reaction vessel.[17]

-

Swelling : Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature. This process loosens the resin's internal structure, exposing the active sites.[13][17]

-

Solvent Removal : After swelling, drain the DMF from the reaction vessel using nitrogen pressure or filtration.[17]

Protocol 2: Fmoc Deprotection

-

Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in peptide-synthesis-grade DMF.[4][17]

-

First Treatment : Add the 20% piperidine solution to the swelled, Fmoc-protected peptide-resin (e.g., 5 mL). Agitate the mixture for 5-10 minutes.[5]

-

Drain : Drain the deprotection solution.

-

Second Treatment : Add a fresh aliquot of the 20% piperidine solution and agitate for another 10-20 minutes to ensure complete Fmoc removal.[18][21]

-

Washing : Drain the solution and wash the resin thoroughly with DMF (e.g., 3-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][17]

Protocol 3: Amino Acid Coupling

-

Activation Mixture : In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HATU, 3-5 eq.) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the mixture.[20][22]

-

Pre-activation : Allow the activation mixture to stand for several minutes.

-

Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time : Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[13]

-

Washing : Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[5]

-

Monitoring (Optional) : A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 4: Final Cleavage and Deprotection

-

Resin Preparation : After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cationic species generated during the removal of side-chain protecting groups.[13]

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[13]

-

Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

-

Collection : Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and dry the crude peptide product. The product can then be purified, typically by reverse-phase HPLC.[14]

Limitations and Considerations

Despite its widespread adoption, the Fmoc strategy is not without its challenges:

-

Aggregation : During the synthesis of long or hydrophobic sequences, the growing peptide chain can aggregate, leading to incomplete coupling and deprotection steps. This is often exacerbated by the hydrophobicity of the Fmoc group itself.[11][16]

-

Side Reactions : Base-catalyzed side reactions can occur. Aspartimide formation is a well-documented issue, particularly in sequences containing aspartic acid followed by a small residue like glycine.[5][15][16] Diketopiperazine formation can also occur at the dipeptide stage, cleaving the peptide from the resin.[5][23]

-

Cost and Waste : Fmoc-protected amino acids can be more expensive than their Boc counterparts.[] Furthermore, the large excess of reagents and volumes of solvent used in SPPS contribute to a high process mass intensity, which is a concern for green chemistry and large-scale production.[20]

Conclusion

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has been instrumental in advancing the field of peptide synthesis. Its unique base-lability, combined with its stability under acidic conditions, provides an orthogonal and highly efficient strategy for the stepwise assembly of amino acids.[6][22] The mild deprotection conditions, compatibility with a wide range of amino acid side-chain protecting groups, and amenability to automation have solidified Fmoc-SPPS as the method of choice for producing peptides for a vast array of applications, from fundamental biological research to the development of novel peptide-based therapeutics.[2][14][24] Understanding the core principles, quantitative metrics, and experimental protocols associated with the Fmoc strategy is essential for any professional engaged in the synthesis and application of peptides.

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. chempep.com [chempep.com]

- 7. genscript.com [genscript.com]

- 9. benchchem.com [benchchem.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectsci.au [connectsci.au]

- 12. youtube.com [youtube.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 15. peptide.com [peptide.com]

- 16. mdpi.com [mdpi.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 20. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 22. chemistry.du.ac.in [chemistry.du.ac.in]

- 23. researchgate.net [researchgate.net]

- 24. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Protecting the Gamma Carboxyl Group of Glutamic Acid: A Technical Guide to γ-Methyl Ester Protection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of gamma-methyl ester protection of glutamic acid in peptide synthesis and drug development. Glutamic acid, with its acidic side chain, presents a unique challenge in chemical synthesis, necessitating a robust protection strategy to ensure selective peptide bond formation and prevent unwanted side reactions. The use of a γ-methyl ester as a protecting group offers a valuable tool in the synthetic chemist's arsenal, providing a balance of stability and selective cleavage. This document provides a comprehensive overview of the synthesis, deprotection, and application of γ-methyl-ester-protected glutamic acid, supported by experimental data and procedural outlines.

Core Concepts in Glutamic Acid Protection

In peptide synthesis, the presence of a second carboxylic acid group in the side chain of glutamic acid requires protection to avoid its participation in the coupling reactions. The choice of protecting group is crucial and is dictated by the overall synthetic strategy, particularly the chemistry used for N-terminal protection (e.g., Fmoc or Boc) and the conditions for final deprotection and cleavage from the solid support. An ideal protecting group should be stable under the conditions of peptide chain elongation and selectively removable without affecting other protecting groups or the peptide backbone.

The γ-methyl ester of glutamic acid serves as a simple and effective protecting group. Its stability under various coupling conditions and the potential for selective removal make it a viable option in specific synthetic contexts.

Synthesis of γ-Methyl Ester Protected Glutamic Acid

The synthesis of N-protected γ-methyl esters of glutamic acid can be approached through several routes. While specific detailed protocols for direct synthesis are not extensively reported in readily available literature, a general approach involves the esterification of the γ-carboxyl group of an N-protected glutamic acid derivative.

One common strategy involves the initial preparation of the dimethyl ester of glutamic acid, followed by selective saponification of the α-ester and subsequent N-protection. A patented method describes the synthesis of N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe) from L-glutamic acid.[1] This process involves reacting L-glutamic acid with methanol (B129727) and thionyl chloride to produce L-glutamic acid dimethyl ester hydrochloride.[1][2] This intermediate is then reacted with di-tert-butyl dicarbonate (B1257347) to yield the Boc-protected dimethyl ester.[1] Subsequent selective hydrolysis of the α-methyl ester would yield the desired Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH).

Alternatively, commercially available N-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH) and N-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) provide a more direct route for incorporation into peptide synthesis.[3][4][5]

Quantitative Data on Synthesis

The following table summarizes yield and purity data for the synthesis of a related compound, N-t-butyloxycarbonyl-L-glutamic acid dimethyl ester, as reported in a patent. This data provides an indication of the efficiency of the initial esterification and protection steps.

| Product | Starting Material | Yield (%) | Purity (%) | Reference |

| N-t-butyloxycarbonyl-L-glutamic acid dimethyl ester | L-glutamic acid | 69.2 - 85.1 | 98.4 - 99.5 | [1] |

| L-glutamic acid dimethyl ester hydrochloride | L-glutamic acid | 98.1 | 99.5 | [2] |

| Glutamic acid 5-methyl ester | Glutamic acid | - | 99 | [6][7] |

Experimental Protocols

While specific, detailed, and publicly available protocols for the direct synthesis of this compound and Boc-Glu(OMe)-OH are scarce, the following outlines a general procedure for the synthesis of L-glutamic acid dimethyl ester hydrochloride, a key intermediate.

Protocol 1: Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride [2]

Materials:

-

L-Glutamic acid

-

Methanol (anhydrous)

-

Thionyl chloride

-

Methyl tert-butyl ether

-

Nitrogen gas

-

Reaction flask with stirrer, thermometer, and reflux condenser

Procedure:

-

To a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add methanol, L-glutamic acid, and thionyl chloride sequentially.

-

Heat the reaction mixture to 60-63 °C and stir at this temperature for 7 hours.

-

After the reaction is complete, cool the system to 20-25 °C.

-

Pass nitrogen gas through the system for 30 minutes to displace residual hydrogen chloride gas.

-

Recover excess thionyl chloride and methanol by distillation.

-

To the residue, add methyl tert-butyl ether and mix to form a slurry.

-

Filter the solid and dry to obtain L-glutamic acid dimethyl ester hydrochloride as a white solid.

Deprotection of the γ-Methyl Ester

The removal of the methyl ester from the γ-carboxyl group is typically achieved by saponification using a mild base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol or THF. The conditions must be carefully controlled to avoid the hydrolysis of the peptide bonds or the racemization of the amino acid residue. The progress of the deprotection can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Data

Table 2: Spectroscopic Data for Related Glutamic Acid Derivatives

| Compound | 1H NMR Data | 13C NMR Data | Mass Spectrometry Data | Reference |

| Boc-L-Glutamic acid | (Predicted) | (Predicted) | m/z: 247.25 (Molecular Weight) | [8] |

| Fmoc-L-Glutamic acid γ-methyl ester | (Predicted) | (Predicted) | m/z: 383.39 (Molecular Weight) | [9][10] |

| L-Glutamic acid | (Experimental, H2O) | δ: 181.5, 174.9, 55.6, 34.0, 27.8 ppm | - | [11] |

Applications in Peptide Synthesis and Drug Development

The primary application of γ-methyl-ester-protected glutamic acid is in solid-phase peptide synthesis (SPPS). It allows for the controlled incorporation of glutamic acid residues into a growing peptide chain. The choice between this compound and Boc-Glu(OMe)-OH depends on the overall protection strategy of the synthesis.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a general workflow for solid-phase peptide synthesis, a common application for protected amino acids like γ-methyl-ester-protected glutamic acid.

Relevance to Glutamate (B1630785) Signaling Pathways in Drug Development

Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in numerous physiological processes.[6][12][13][14][15] Its receptors, broadly classified as ionotropic (iGluRs) and metabotropic (mGluRs), are key targets for drug development in various neurological and psychiatric disorders.[6][12][13][14][15] The synthesis of peptide-based drugs that modulate glutamate signaling often requires the use of protected glutamic acid derivatives to construct specific peptide sequences that can interact with these receptors or associated proteins.

The following diagram provides a simplified overview of the glutamate receptor signaling cascade.

References

- 1. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 2. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. ijbs.com [ijbs.com]

- 7. DE2158562C3 - Process for the preparation of glutamic acid 5-methyl ester - Google Patents [patents.google.com]

- 8. Boc-L-Glutamic acid(2419-94-5) MS spectrum [chemicalbook.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Fmoc-L-Glutamic acid-methyl ester | C21H21NO6 | CID 72493182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to Fmoc-Glu(OMe)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Glu(OMe)-OH, or N-α-Fmoc-L-glutamic acid γ-methyl ester, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique structural attributes, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl ester on the γ-carboxyl group of the glutamic acid side chain, offer distinct advantages in the synthesis of complex peptides. This technical guide provides a comprehensive overview of the key features, advantages, and applications of this compound, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers, scientists, and professionals in drug development.

Core Features and Advantages

The primary advantage of utilizing this compound in peptide synthesis lies in the strategic protection of the glutamic acid side chain. The methyl ester provides a stable protecting group that is orthogonal to the Fmoc group, meaning the Fmoc group can be selectively removed with a mild base (e.g., piperidine) without affecting the methyl ester.[1] This orthogonality is fundamental to the step-wise elongation of the peptide chain in Fmoc-based SPPS.[2]

Compared to other side-chain protecting groups for glutamic acid, such as the commonly used tert-butyl (tBu) ester, the methyl ester offers different chemical properties that can be advantageous in specific synthetic strategies. For instance, the methyl ester can be removed under conditions that may not be suitable for tBu-based protecting groups, offering flexibility in the design of complex peptide synthesis routes.

The use of this compound contributes to enhanced solubility and stability of the protected amino acid, facilitating its handling and incorporation into the growing peptide chain.[3] This is particularly beneficial in the synthesis of hydrophobic or aggregation-prone peptide sequences.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide a comparison with other commonly used Fmoc-protected glutamic acid derivatives.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| CAS Number | 145038-50-2 | [3][4] |

| Molecular Formula | C₂₁H₂₁NO₆ | [3][5] |

| Molecular Weight | 383.39 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 110 - 120 °C | [3] |

| Purity (HPLC) | ≥ 98% | [3] |

| Solubility | ≥ 100 mg/mL in DMSO | [4] |

| Optical Rotation | [α]D²⁰ = -10 ± 2° (c=2 in MeOH) | [3] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Table 2: Comparison of Fmoc-Protected Glutamic Acid Derivatives

| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |

| Side-Chain Protection | Methyl ester | tert-Butyl ester | Allyl ester |

| Molecular Weight | 383.39 g/mol | 425.47 g/mol | 409.43 g/mol |

| Side-Chain Deprotection | Saponification (e.g., NaOH) or other specific methods | Strong acid (e.g., TFA) | Palladium catalysis |

| Orthogonality to Fmoc | Yes | Yes | Yes |

| Key Advantage | Alternative deprotection strategy | Common, acid-labile deprotection | Deprotection under neutral conditions |

Experimental Protocols

The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS).

Materials

-

This compound

-

Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents (DMF, DCM, Isopropanol)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine. A positive Kaiser test (blue beads) confirms the presence of a free amine.

-

-

Amino Acid Coupling (this compound):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3 times).

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step will cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note that the methyl ester on the glutamic acid side chain will remain intact under these conditions.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the logical relationship of protection/deprotection steps.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Glu(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is critical for the successful synthesis of pure, high-yield peptides. For glutamic acid (Glu), the most commonly employed side-chain protecting group in Fmoc-based SPPS is the tert-butyl (OtBu) ester. However, under specific circumstances, the use of the methyl ester (OMe) protecting group, in the form of Fmoc-Glu(OMe)-OH, offers a valuable alternative. This document provides detailed application notes, experimental protocols, and comparative data for the effective use of this compound in SPPS.

The primary advantage of the methyl ester protection lies in its orthogonality to the acid-labile tert-butyl-based protecting groups and the base-labile Fmoc group. This orthogonality allows for selective deprotection of the glutamic acid side chain on the resin, enabling site-specific modifications such as lactam bridge formation, pegylation, or conjugation to other molecules.

Comparison of Glutamic Acid Side-Chain Protecting Groups

The choice of a protecting group for the γ-carboxyl group of glutamic acid significantly impacts the synthetic strategy. Below is a comparison of the commonly used methyl ester (-OMe) with the standard tert-butyl ester (-OtBu).

| Feature | This compound | Fmoc-Glu(OtBu)-OH |

| Protection Stability | Stable to mild acid and base used for Fmoc deprotection. | Stable to the basic conditions of Fmoc deprotection. |

| Deprotection Condition | Saponification (e.g., LiOH, NaOH, TMSOK) on-resin or in solution. | Strong acid (e.g., TFA) during final cleavage. |

| Orthogonality | Orthogonal to acid-labile (e.g., Boc, Trt) and base-labile (Fmoc) protecting groups. | Not orthogonal to other acid-labile protecting groups. |

| Primary Application | Synthesis of cyclic peptides (lactam bridge), side-chain modified peptides. | Standard synthesis of linear peptides. |

| Potential Side Reactions | Racemization during saponification, pyroglutamate (B8496135) formation. | Pyroglutamate formation, glutarimide (B196013) formation (less common than with Asp). |

Experimental Protocols

Coupling of this compound

The coupling of this compound to the resin-bound peptide follows standard SPPS protocols. High coupling efficiency can be achieved using common activating reagents.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, HCTU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel for manual or automated SPPS

Protocol:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) twice (e.g., 1 x 3 min and 1 x 7 min) to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

Quantitative Data on Coupling Efficiency:

While specific data for this compound is limited in publicly available literature, the coupling efficiency is expected to be comparable to other standard Fmoc-amino acids under optimized conditions.

| Coupling Reagent | Typical Coupling Time | Estimated Coupling Efficiency |

| HBTU/DIPEA | 1-2 hours | >99% |

| HATU/DIPEA | 1-2 hours | >99% |

| HCTU/DIPEA | 1-2 hours | >99% |

| DIC/Oxyma | 2-4 hours | >98% |

On-Resin Saponification of the Methyl Ester Side Chain

Selective deprotection of the methyl ester can be achieved on the solid support using basic hydrolysis (saponification). Careful control of reaction conditions is crucial to minimize side reactions, particularly racemization.

Materials:

-

Peptide-resin containing a Glu(OMe) residue

-

Lithium hydroxide (B78521) (LiOH) or Sodium trimethylsilanolate (TMSONa)

-

Solvent system (e.g., THF/H₂O, DMF/H₂O)

-

Acetic acid (AcOH) or a mild buffer for neutralization

-

DMF, THF, Dichloromethane (DCM), peptide synthesis grade

Protocol (using Lithium Hydroxide):

-

Resin Preparation: Swell the peptide-resin in the chosen solvent system (e.g., THF/H₂O 3:1 v/v) for 30-60 minutes.

-

Saponification: Prepare a fresh solution of LiOH (e.g., 0.1 - 0.5 M in H₂O) and add it to the resin suspension to achieve the desired final concentration. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

-

Neutralization: After completion, carefully neutralize the resin by washing with a solution of 1% AcOH in DMF, followed by extensive washing with DMF and DCM.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove all traces of base and salts.

Protocol (using Sodium Trimethylsilanolate - Milder Conditions):

Alkali metal trimethylsilanolates have been reported to efficiently convert methyl esters to their corresponding acids under mild, non-aqueous conditions, which can reduce the risk of side reactions.[1]

-

Resin Preparation: Swell the peptide-resin in an anhydrous aprotic solvent such as THF or DCM.

-

Saponification: Add a solution of sodium trimethylsilanolate (TMSONa) in the same solvent to the resin. Agitate the mixture at room temperature. Reaction times are typically shorter than with aqueous hydroxide solutions.

-

Monitoring and Work-up: Monitor the reaction as described above. After completion, wash the resin thoroughly with the reaction solvent, followed by a neutralization wash if necessary, and then with DMF and DCM.

Potential Side Reactions During Saponification:

| Side Reaction | Description | Mitigation Strategies |

| Racemization | Epimerization at the α-carbon of the glutamic acid residue due to the basic conditions. | Use milder bases (e.g., TMSONa), lower temperatures, and shorter reaction times. Careful monitoring is essential. |

| Peptide Backbone Hydrolysis | Cleavage of amide bonds in the peptide backbone under harsh basic conditions. | Use mild saponification conditions and avoid prolonged exposure to strong bases. |

| Side-Chain Modifications | Base-sensitive protecting groups on other amino acids may be affected. | Ensure compatibility of other protecting groups with the chosen saponification conditions. |

Final Cleavage and Deprotection

If the methyl ester is to be retained in the final peptide, a standard TFA-based cleavage cocktail can be used. If the methyl ester has been saponified on-resin, the resulting free carboxylic acid is stable to the final cleavage conditions.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers should be added.

-

Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge or filter to collect the precipitated peptide. Wash the peptide with cold diethyl ether and dry under vacuum.

Diagrams

Logical Workflow for Utilizing this compound in SPPS

Caption: Workflow for SPPS using this compound.

Decision Pathway for Choosing a Glutamic Acid Protecting Group

Caption: Decision guide for Glu protecting group selection.

Conclusion

This compound is a valuable reagent for specialized applications in solid-phase peptide synthesis, particularly for the synthesis of cyclic and side-chain modified peptides. Its orthogonality to standard Fmoc-SPPS protecting groups allows for selective on-resin deprotection of the glutamic acid side chain. While the coupling of this compound follows standard procedures with high efficiency, the critical step is the saponification of the methyl ester, which must be carefully optimized to prevent side reactions such as racemization. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can effectively utilize this compound to synthesize complex and modified peptides for a wide range of applications in drug discovery and development.

References

Application Note: Standard Protocol for Coupling Fmoc-Glu(OMe)-OH to a Solid-Phase Resin

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).

Introduction: This document provides a detailed, standardized protocol for the coupling of N-α-Fmoc-L-glutamic acid α-methyl ester (Fmoc-Glu(OMe)-OH) to an amino-functionalized solid-phase synthesis resin. This procedure is a critical step in the synthesis of peptides containing glutamic acid residues where the side-chain carboxyl group is protected as a methyl ester. Fmoc-based SPPS is the most prevalent method for peptide synthesis, offering mild reaction conditions.[1] The successful and efficient coupling of each amino acid is essential to maximize the yield and purity of the final peptide product.[2] This protocol outlines the key steps, including resin preparation, Fmoc deprotection, amino acid activation, coupling, and reaction monitoring.

Materials and Reagents

-

Resin: Amine-functionalized resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin pre-loaded with an amino acid).[3]

-

Amino Acid: this compound

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF

-

Coupling Reagents (select one system):

-

Additives (if using DIC):

-

HOBt (1-Hydroxybenzotriazole)[5]

-

-

Base:

-

Washing Solvents: DMF, DCM, Methanol

-

Capping Solution (Optional): Acetic anhydride (B1165640) and DIPEA in DMF

-

Kaiser Test Kit (Optional): For monitoring coupling completion

Equipment

-

Solid-phase peptide synthesis vessel (manual or automated)

-

Shaker or bubbler (nitrogen) for agitation

-

Fritted syringe or filtration apparatus

-

Scintillation vials or round-bottom flasks

Experimental Protocols

This protocol describes a single coupling cycle. The process is repeated for each amino acid in the peptide sequence.[8]

Step 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[3]

-

Add DMF (approx. 10-15 mL per gram of resin) to the vessel.

-

Agitate the resin slurry for 1-2 hours at room temperature to ensure complete swelling of the resin beads.[3]

-

After swelling, drain the DMF using filtration.

Step 2: N-terminal Fmoc Deprotection

-

Add a 20% piperidine in DMF solution to the swollen resin.[4]

-

Agitate the mixture for 5 minutes, then drain the solution.[4]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[4]

-

Drain the deprotection solution.

-

Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to completely remove residual piperidine.[4]

Step 3: this compound Activation and Coupling

This step involves the in situ activation of the amino acid's carboxyl group followed immediately by its addition to the resin. The protocol below uses HATU, a highly efficient coupling reagent.[6] Alternative reagent systems are summarized in Table 1.

-

In a separate vial, dissolve this compound (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

-

Add DIPEA (8 eq.) to the amino acid solution.[4]

-

Briefly mix the activation solution (pre-activation) for 1-2 minutes.[4]

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for difficult sequences or as the peptide chain elongates.[3]

Step 4: Washing

-

After the coupling reaction, drain the solution from the resin.

-

Wash the resin thoroughly to remove excess reagents and byproducts. Perform the following washes, agitating for 1 minute for each wash:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

Step 5: Monitoring Coupling Efficiency (Optional but Recommended)

To ensure the reaction has gone to completion, a qualitative colorimetric test, such as the Kaiser test, can be performed.[4]

-

Take a small sample of resin beads (a few milligrams) from the reaction vessel after the post-coupling wash.

-

Wash the sample beads with ethanol (B145695) and dry them.

-

Perform the Kaiser test according to the manufacturer's instructions.

-

Negative Result (Yellow/Colorless Beads): Indicates a complete coupling (no free primary amines). Proceed to the next cycle.

-

Positive Result (Blue/Purple Beads): Indicates incomplete coupling. A recoupling (repeating Step 3) is necessary. If the test is still positive after recoupling, proceed to Step 6 (Capping).

-

Step 6: Capping Unreacted Amines (Optional)

Capping is performed to terminate any peptide chains where the coupling failed, preventing the formation of deletion sequence impurities.[1]

-

Prepare a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

Data Presentation

The choice of coupling reagents can significantly impact efficiency and cost. The following table summarizes common reagent combinations, recommended molar equivalents, and typical reaction times for a standard coupling.

| Coupling Reagent System | Fmoc-AA (eq.) | Reagent 1 (eq.) | Reagent 2 (eq.) | Base (eq.) | Typical Time (min) |

| HATU/DIPEA | 4 | HATU (3.9) | - | DIPEA (8) | 60 - 240 |

| HBTU/DIPEA | 4 | HBTU (3.9) | - | DIPEA (8) | 60 - 240[4] |

| DIC/HOBt | 5 | DIC (5.5) | HOBt (5.5) | - | 120 - 480[9] |

Equivalents (eq.) are relative to the functional loading of the resin.

Diagrams and Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle of Fmoc-SPPS.

Caption: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Logical Relationship of Reagents

This diagram shows the interaction between the key components during the activation and coupling step using the HATU system.

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. bachem.com [bachem.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

Recommended Activation Reagents for Fmoc-Glu(OMe)-OH in Peptide Synthesis

For Immediate Release